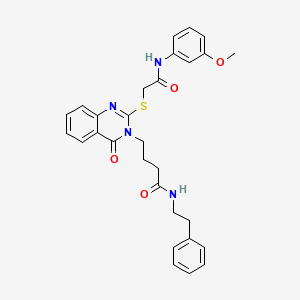![molecular formula C13H11ClO2 B2872634 [2-(3-Chlorophenoxy)phenyl]methanol CAS No. 478032-36-9](/img/structure/B2872634.png)
[2-(3-Chlorophenoxy)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(3-Chlorophenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 478032-36-9. It has a molecular weight of 234.68 and its IUPAC name is [2- (3-chlorophenoxy)phenyl]methanol . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “[2-(3-Chlorophenoxy)phenyl]methanol” is represented by the linear formula C13H11ClO2 . The InChI Code for this compound is 1S/C13H11ClO2/c14-11-5-3-6-12 (8-11)16-13-7-2-1-4-10 (13)9-15/h1-8,15H,9H2 .Physical And Chemical Properties Analysis
“[2-(3-Chlorophenoxy)phenyl]methanol” is a liquid in its physical form . Its molecular weight is 234.68 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Synthesis of Bioactive Natural Products
[2-(3-Chlorophenoxy)phenyl]methanol: is a valuable intermediate in the synthesis of bioactive natural products. Its structure allows for functionalization, leading to compounds with potential anti-tumor and anti-inflammatory properties . The presence of the chlorophenoxy group can be leveraged to introduce additional functional groups that enhance biological activity.
Conducting Polymers
This compound serves as a building block for conducting polymers. Its phenolic structure is conducive to polymerization reactions, which can result in materials with desirable electrical properties. These polymers have applications in electronics, such as in the production of organic semiconductors .
Antioxidants in Material Science
In material science, [2-(3-Chlorophenoxy)phenyl]methanol can be used to create antioxidants. These antioxidants are crucial for improving the thermal stability of plastics, adhesives, and coatings, thereby extending the lifespan of these materials .
Ultraviolet Absorbers
The compound’s aromatic structure makes it an excellent candidate for ultraviolet (UV) absorbers. These absorbers can protect materials from UV degradation, which is particularly useful in the manufacturing of outdoor products .
Flame Retardants
Due to its halogenated structure, [2-(3-Chlorophenoxy)phenyl]methanol can be applied in the development of flame retardants. These compounds are added to materials to inhibit or resist the spread of fire .
Chemical Synthesis Catalyst
It can act as a catalyst in chemical synthesis, particularly in nucleophilic aromatic substitution reactions. This is due to its ability to stabilize the transition state and facilitate the reaction between the nucleophile and the aromatic ring .
Pharmaceutical Research
In pharmaceutical research, this compound can be modified to produce various pharmacophores. These pharmacophores can be used to develop new drugs with specific targeting mechanisms .
Green Chemistry
Lastly, [2-(3-Chlorophenoxy)phenyl]methanol aligns with the principles of green chemistry. It can be used to create environmentally friendly chemicals and processes, reducing the reliance on toxic substances and minimizing waste .
Safety and Hazards
The safety information for “[2-(3-Chlorophenoxy)phenyl]methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound can be harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
[2-(3-chlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLAPLNUVVWDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)
![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)
![3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872555.png)

![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)

![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![N-(3-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2872566.png)
![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)
![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)

![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)
![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)